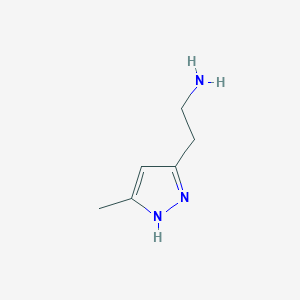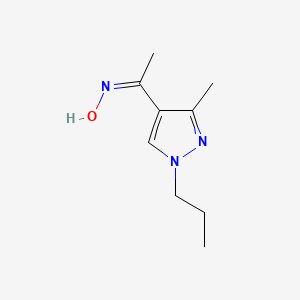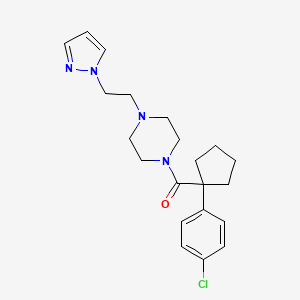
2-(3-Methyl-1H-pyrazol-5-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methyl-1H-pyrazol-5-yl)ethanamine, also known as 2-Methyl-5-pyrazole ethanamine or MPEA, is an organic compound that is commonly used in scientific research. It is an amine derivative of pyrazole and is a white, crystalline solid. MPEA has a variety of applications in the scientific world, from being used as a model compound for studying the mechanism of action of pyrazole derivatives to being used as a potential therapeutic agent for treating certain diseases.
Aplicaciones Científicas De Investigación
DNA Binding and Nuclease Activity
Research by Kumar et al. (2012) demonstrates the application of tridentate ligands, including a variant similar to 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine, in DNA binding and nuclease activity. These Cu(II) complexes showed significant DNA binding propensity and minor structural changes in calf thymus DNA, indicating potential applications in molecular biology and genetics (Kumar et al., 2012).
Synthesis and Biological Activity
Bruno et al. (1991) explored the synthesis of N-substituted derivatives of 3,5-Diphenyl-1H-pyrazole, closely related to the chemical . These derivatives exhibited various biological activities, including antiaggregating, hypotensive, and antiarrhythmic activities, suggesting potential pharmacological applications (Bruno et al., 1991).
Metal Complexes and Ligand Decomposition
Cubanski et al. (2013) studied pyrazole-based ligands, similar to this compound, for their role in forming metal complexes. The study highlights the potential of these ligands in developing new metal coordination complexes, which can have implications in catalysis and material science (Cubanski et al., 2013).
Catalysis in Polymerization
A study by Cho et al. (2019) involved Cu(II) complexes containing derivatives similar to this compound as pre-catalysts for polylactide polymerization. This suggests a role in industrial applications, particularly in the synthesis of biodegradable plastics (Cho et al., 2019).
Structural Characterization and Surface Analysis
Delgado et al. (2020) conducted structural characterization and Hirshfeld surface analysis of a pyrazoline compound, structurally related to this compound. Such studies are crucial in understanding the crystallography and molecular interactions of similar compounds, which can be pivotal in drug design and material science (Delgado et al., 2020).
Mecanismo De Acción
Target of Action
Pyrazole derivatives, a class to which this compound belongs, are known to interact with a wide range of biological targets .
Mode of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting diverse modes of action .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Pyrazole derivatives have been shown to exhibit a wide range of biological activities, including cytotoxic effects on several human cell lines .
Propiedades
IUPAC Name |
2-(5-methyl-1H-pyrazol-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5-4-6(2-3-7)9-8-5/h4H,2-3,7H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHATVNPKQCJMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2441321.png)



![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2441328.png)


![[1-(3,4-dichlorophenyl)cyclopentyl]methanamine, HCl](/img/structure/B2441333.png)


![4-chloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2441340.png)